molecular formula C21H24N2O4S2 B2519150 (Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 681814-22-2

(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Katalognummer B2519150
CAS-Nummer: 681814-22-2
Molekulargewicht: 432.55
InChI-Schlüssel: VANJJXIUCPKLFS-VKAVYKQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of thiazolidinone derivatives has been explored through various reactions involving different starting materials. In one study, the reaction between α-cyano-3,4,5-trimethoxy cinnamonitrile or ethyl-α-cyano-3,4,5-trimethoxy cinnamate with 2-imino-4-oxo-2-thiazolidine resulted in the formation of 5-Arylmethylene-2-imino-4-oxo-2-thiazolidine as the sole product. Further reactions of this compound with benzyl amine and hydrazine hydrate led to the creation of imidazolidin-4(H)one and a dimeric product, respectively. Additionally, the reaction with piperidine yielded a thiazol-4(5H)one derivative, which could be further modified using Grignard reagents and active methylene compounds to produce various thiazolidin-4-one derivatives. The potassium salt of one such derivative was also synthesized and treated with different reagents to yield additional compounds. The structures of these new compounds were confirmed through microanalytical and spectral data .

Molecular Structure Analysis

The molecular structures of several (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones have been characterized, revealing a wide C-C-C angle at the methine carbon atom linking the two rings. In one of the compounds, pairs of N-H...O hydrogen bonds form cyclic dimeric units, which are further connected into complex sheets by C-H...π(arene) hydrogen bonds. Other molecules in this class are linked by N-H...O hydrogen bonds into centrosymmetric dimers or into chains of rings constructed from a combination of N-H...S, C-H...O, and C-H...S hydrogen bonds. These structural features contribute to the formation of supramolecular structures such as hydrogen-bonded dimers, chains of rings, and sheets .

Chemical Reactions Analysis

The reactivity of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides has been investigated, demonstrating that these compounds can react to afford Z-3, Z-2,4-dioxo analogues, and 3,6-diaryl-1,4,2,5-dioxadiazines. The reaction conditions, such as the use of pyridine solution, influence the outcome of the reaction and the types of products formed. The interconversion routes among these products have been discussed, and the structures of the synthesized compounds have been proven by microanalytical and spectral data .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of (Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate, the studies cited do offer insights into the properties of related thiazolidinone derivatives. These compounds exhibit a range of supramolecular structures due to their ability to form hydrogen bonds and engage in π-interactions. The reactivity of these compounds with various reagents also indicates a level of chemical versatility, which could be extrapolated to the compound of interest. However, for a comprehensive analysis of the physical and chemical properties of the specific compound , additional research and experimental data would be required .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Effects

A notable study involves the synthesis of 4-thiazolidinone derivatives, which exhibit significant antiproliferative effects against human leukemic cells. These compounds, including variations of the mentioned chemical structure, have shown potent activity against various leukemic cell lines, suggesting their potential as anticancer agents (Kothanahally S Sharath Kumar et al., 2014).

Antioxidant Properties

Research on thiazolidinone derivatives also extends to their antioxidant capabilities. Studies have indicated that certain thiazolidinone compounds are effective as antioxidants, offering potential for the development of new therapeutic agents to combat oxidative stress-related diseases (H. Mohammed et al., 2019).

Anti-Proliferative and Anti-Angiogenic Effects

Further research has explored the anti-proliferative and anti-angiogenic effects of thioxothiazolidin-4-one derivatives. These compounds have demonstrated significant potential in inhibiting tumor growth and angiogenesis in mouse models, highlighting their promise for cancer therapy (S. Chandrappa et al., 2010).

Aldose Reductase Inhibitors

Additionally, benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines have been identified as potent and partly selective aldose reductase inhibitors. This activity is particularly relevant for the treatment of complications related to diabetes, such as diabetic neuropathy (A. Saeed et al., 2014).

Synthesis and Evaluation of Novel Quinuclidinone Derivatives

The synthesis and evaluation of novel quinuclidinone derivatives, including structures similar to the compound , have shown potential as anti-cancer agents. These studies highlight the importance of structural modifications in enhancing the therapeutic efficacy of such compounds (J. Soni et al., 2015).

Eigenschaften

IUPAC Name

methyl 4-[(Z)-[4-oxo-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-27-20(26)16-9-7-15(8-10-16)14-17-19(25)23(21(28)29-17)13-5-6-18(24)22-11-3-2-4-12-22/h7-10,14H,2-6,11-13H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANJJXIUCPKLFS-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.